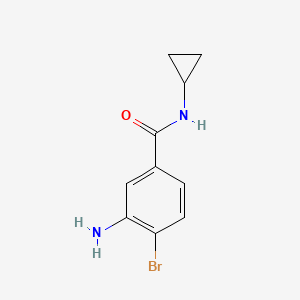

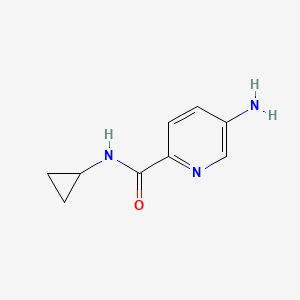

5-amino-N-cyclopropylpyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-N-cyclopropylpyridine-2-carboxamide is a chemical compound with the CAS Number: 1206592-83-7 . It has a molecular weight of 177.21 and its molecular formula is C9H11N3O . The IUPAC name for this compound is 5-amino-N-cyclopropylpicolinamide .

Molecular Structure Analysis

The InChI code for 5-amino-N-cyclopropylpyridine-2-carboxamide is 1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Amino-N-cyclopropylpyridine-2-carboxamide has a molecular weight of 177.21 . It is recommended to be stored in a refrigerated environment .科学的研究の応用

Synthesis and Characterization

5-amino-N-cyclopropylpyridine-2-carboxamide derivatives are explored in various synthetic routes for their potential biological activities. One synthesis method involves the condensation of new chalcone derivatives with malononitrile in the presence of ammonium acetate, leading to the preparation of cyanopyridine derivatives with significant antimicrobial activities (Akbari, 2018). Another study reports the efficient synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydropyrazole-2-carboxamide derivatives without the need for catalysts, highlighting their potential applications in pharmaceutical and agricultural fields (Gao et al., 2013).

Non-linear Optical (NLO) Properties and Molecular Docking

Research into the NLO properties and molecular docking of similar compounds reveals their potential in inhibiting tubulin polymerization and displaying anticancer activity. For instance, water-mediated synthesis of related compounds has shown that these molecules could inhibit tubulin polymerization, suggesting a pathway to anticancer activity through the examination of their NLO properties and molecular docking analyses (Jayarajan et al., 2019).

Antimycobacterial Activity

Compounds synthesized from 5-amino-N-cyclopropylpyridine-2-carboxamide and similar structures have been evaluated for their antimycobacterial activity. A study synthesizing a series of 5-chloro-N-phenylpyrazine-2-carboxamides found significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in treating tuberculosis and other mycobacterial infections (Zítko et al., 2013).

Antitumor Activity

The potential antitumor activity of derivatives has been identified through computational and experimental studies. For instance, the synthesis and biological screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide have highlighted its application in the pharmaceutical field, with antimicrobial screenings indicating a path towards the development of new antitumor agents (Akbari, 2018).

特性

IUPAC Name |

5-amino-N-cyclopropylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTUMWNZSUIWQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-cyclopropylpyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)